1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride
Overview
Description
“1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23ClN2O4 . It has a molecular weight of 330.81 g/mol. This compound is a useful synthetic intermediate in the synthesis of Prucalopride Succinate, a selective 5-HT4 receptor agonist used effectively for chronic constipation .
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Piperidine derivatives are known to undergo nucleophilic aromatic substitution reactions. These reactions are fundamental in the synthesis of various compounds, including pharmaceuticals and agrochemicals. For example, the reaction of piperidine with nitrobenzenes has been studied, demonstrating the potential for creating novel compounds through substitution reactions (Pietra & Vitali, 1972).
Atmospheric Chemistry of Nitrophenols
Nitrophenols, including methoxy-nitrophenols, are significant in atmospheric chemistry, arising from both natural and anthropogenic sources. They can form through atmospheric reactions involving phenols and nitrate radicals, affecting air quality and human health (Harrison et al., 2005).
Pharmaceutical Applications of Piperidine Derivatives
Piperidine structures are integral to many pharmaceutical compounds, offering a range of biological activities. For instance, piperidine derivatives have been explored for their potential in addressing neurological conditions, showcasing the versatility of this structural motif in drug development (Brine et al., 1997).
Environmental Considerations and Toxicity
Understanding the environmental fate and effects of compounds related to 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride is crucial, especially for those used as pesticides or in other industrial applications. Studies on related compounds like nitrophenols and methoxychlor have highlighted their presence in the environment and potential effects on human and ecosystem health (Haman et al., 2015), (Cummings, 1997).
Properties
IUPAC Name |
1-[3-(2-methoxy-4-nitrophenoxy)propyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-15-12-13(17(18)19)6-7-14(15)21-11-5-10-16-8-3-2-4-9-16;/h6-7,12H,2-5,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUZIFCLRNXUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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